

Spectroscopic Profile of 2,3-Dichlorotoluene: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dichlorotoluene

Cat. No.: B105489

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,3-dichlorotoluene**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Quantitative Spectroscopic Data

The spectroscopic data for **2,3-dichlorotoluene** is summarized in the tables below, providing a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.25	m	Aromatic CH
~7.08	m	Aromatic CH
~7.04	m	Aromatic CH
2.38	s	CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
137.9	C-CH ₃
134.3	C-Cl
131.8	C-Cl
130.6	Aromatic CH
127.3	Aromatic CH
126.9	Aromatic CH
19.9	CH ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The infrared spectrum of **2,3-dichlorotoluene** exhibits several characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2920	Medium	Aliphatic C-H Stretch (CH ₃)
~1570, ~1450	Medium-Strong	Aromatic C=C Ring Stretch
~780	Strong	C-Cl Stretch
~740	Strong	Aromatic C-H Bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of **2,3-dichlorotoluene** provides crucial information about its molecular weight and fragmentation pattern.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
159	~42	[M] ⁺ (Molecular ion, ³⁵ Cl ₂)
160	~27	[M] ⁺ (Isotopic peak, ³⁵ Cl ³⁷ Cl)
161	~7	[M] ⁺ (Isotopic peak, ³⁷ Cl ₂)
125	100	[M-Cl] ⁺ (Loss of a chlorine atom)
127	~32	Isotopic peak for [M-Cl] ⁺
89	~31	[M-Cl-HCl] ⁺ or other fragmentation

Experimental Protocols

The following sections outline generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are representative of standard practices in analytical chemistry.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **2,3-dichlorotoluene**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the sample height in the tube is sufficient for the instrument's detector (typically 4-5 cm).

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans and a longer acquisition time are required.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of liquid **2,3-dichlorotoluene** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first, spreading the liquid into a thin film.
- Carefully mount the salt plates in the spectrometer's sample holder.

Data Acquisition (FTIR):

- Record a background spectrum of the empty spectrometer to account for atmospheric CO_2 and H_2O .
- Place the sample holder with the prepared salt plates into the beam path.
- Acquire the sample spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

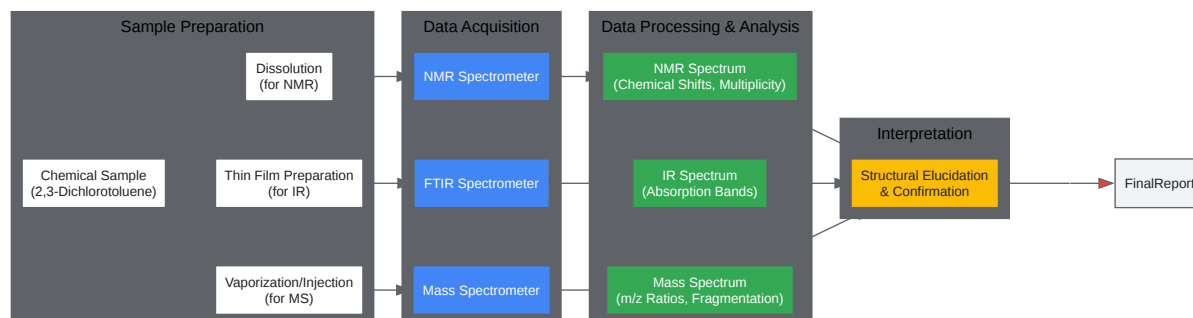
- Introduce a small amount of the **2,3-dichlorotoluene** sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize, forming a molecular ion ($[M]^+$) and various fragment ions.

Mass Analysis and Detection:

- The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at a specific m/z value.
- The resulting mass spectrum is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2,3-dichlorotoluene**.



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Caption: A generalized workflow for spectroscopic analysis.

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